molecular formula C7H15NO2S B14170617 1-Propylsulfonylpyrrolidine CAS No. 57547-92-9

1-Propylsulfonylpyrrolidine

Cat. No.: B14170617
CAS No.: 57547-92-9
M. Wt: 177.27 g/mol
InChI Key: OFHXXQISSLUHJI-UHFFFAOYSA-N
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Description

1-Propylsulfonylpyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a propylsulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely recognized for its versatility in medicinal chemistry and organic synthesis. The addition of a propylsulfonyl group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylsulfonylpyrrolidine can be synthesized through several methods. One common approach involves the cycloaddition reaction of a nitrone with an olefin, followed by sulfonylation. The reaction typically requires a catalyst and specific temperature conditions to ensure regio- and stereoselectivity .

Industrial Production Methods: Industrial production of this compound often involves the reaction of pyrrolidine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Propylsulfonylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Propylsulfonylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Propylsulfonylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1-Propylsulfonylpyrrolidine stands out due to its specific propylsulfonyl substitution, which imparts unique chemical and biological properties. This substitution can enhance its solubility, stability, and reactivity compared to its analogs .

Properties

CAS No.

57547-92-9

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1-propylsulfonylpyrrolidine

InChI

InChI=1S/C7H15NO2S/c1-2-7-11(9,10)8-5-3-4-6-8/h2-7H2,1H3

InChI Key

OFHXXQISSLUHJI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC1

Origin of Product

United States

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